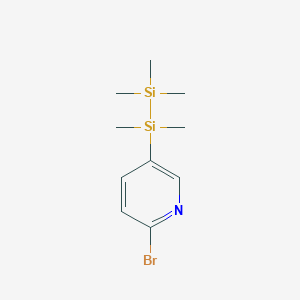
(6-Bromopyridin-3-yl)-dimethyl-trimethylsilylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromopyridin-3-yl)-dimethyl-trimethylsilylsilane is an organosilicon compound that features a bromopyridine moiety attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromopyridin-3-yl)-dimethyl-trimethylsilylsilane typically involves the reaction of 6-bromopyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
6-Bromopyridine+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(6-Bromopyridin-3-yl)-dimethyl-trimethylsilylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The pyridine ring can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
(6-Bromopyridin-3-yl)-dimethyl-trimethylsilylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (6-Bromopyridin-3-yl)-dimethyl-trimethylsilylsilane involves its interaction with various molecular targets. The bromopyridine moiety can participate in π-π interactions and hydrogen bonding, while the silyl group can enhance the compound’s stability and reactivity. These interactions can influence the compound’s biological activity and its effectiveness in different applications.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromopyridine-3-methanol
- 2-Bromo-5-hydroxymethylpyridine
- 6-Bromo-3-pyridinemethanol
Uniqueness
(6-Bromopyridin-3-yl)-dimethyl-trimethylsilylsilane is unique due to the presence of both a bromopyridine moiety and a silyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
325958-98-3 |
|---|---|
Fórmula molecular |
C10H18BrNSi2 |
Peso molecular |
288.33 g/mol |
Nombre IUPAC |
(6-bromopyridin-3-yl)-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C10H18BrNSi2/c1-13(2,3)14(4,5)9-6-7-10(11)12-8-9/h6-8H,1-5H3 |
Clave InChI |
NMJOFLPBSATNNG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](C)(C)C1=CN=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















